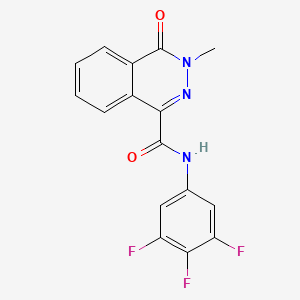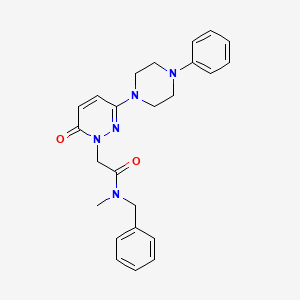
3-methyl-4-oxo-N-(3,4,5-trifluorophenyl)-3,4-dihydrophthalazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-oxo-N-(3,4,5-trifluorophenyl)-3,4-dihydrophthalazine-1-carboxamide is a synthetic organic compound that belongs to the class of phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-N-(3,4,5-trifluorophenyl)-3,4-dihydrophthalazine-1-carboxamide typically involves the condensation of a phthalic anhydride derivative with an appropriate amine. The reaction conditions may include:
Solvent: Common solvents like ethanol, methanol, or acetonitrile.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 80-120°C).
Industrial Production Methods
Industrial production methods would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Specific details would depend on the scale and desired application.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the dihydrophthalazine ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The trifluorophenyl group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens, nucleophiles, or electrophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3-methyl-4-oxo-N-(3,4,5-trifluorophenyl)-3,4-dihydrophthalazine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazine Derivatives: Other compounds in this class may include 4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives with different substituents.
Trifluorophenyl Compounds: Compounds with similar trifluorophenyl groups but different core structures.
Uniqueness
The unique combination of the phthalazine core with the trifluorophenyl group and specific substituents may confer distinct biological or chemical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C16H10F3N3O2 |
|---|---|
Molecular Weight |
333.26 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-(3,4,5-trifluorophenyl)phthalazine-1-carboxamide |
InChI |
InChI=1S/C16H10F3N3O2/c1-22-16(24)10-5-3-2-4-9(10)14(21-22)15(23)20-8-6-11(17)13(19)12(18)7-8/h2-7H,1H3,(H,20,23) |
InChI Key |
BZKHWROSZNZHFE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-3-(3-hydroxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12168404.png)
![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B12168410.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide](/img/structure/B12168421.png)


![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12168444.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide](/img/structure/B12168457.png)
![4-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12168459.png)
![2-{[3-ethyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12168466.png)
![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B12168474.png)


![methyl 2-{(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12168497.png)
